molecular formula C18H16O B14189266 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one CAS No. 918299-13-5

3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one

Cat. No.: B14189266
CAS No.: 918299-13-5
M. Wt: 248.3 g/mol
InChI Key: ZWHJDACGSAYQCU-UHFFFAOYSA-N
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Description

3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with phenyl and ethenylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenylphenylmagnesium bromide with phenylacetyl chloride, followed by cyclization using a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

  • 3-(2-Ethenylphenyl)-3-phenylcyclopentan-1-one
  • 3-(2-Ethenylphenyl)-3-phenylcyclohexan-1-one
  • 3-(2-Ethenylphenyl)-3-phenylcycloheptan-1-one

Comparison: Compared to its similar compounds, 3-(2-Ethenylphenyl)-3-phenylcyclobutan-1-one is unique due to its smaller ring size, which imparts distinct chemical and physical properties.

Properties

CAS No.

918299-13-5

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

3-(2-ethenylphenyl)-3-phenylcyclobutan-1-one

InChI

InChI=1S/C18H16O/c1-2-14-8-6-7-11-17(14)18(12-16(19)13-18)15-9-4-3-5-10-15/h2-11H,1,12-13H2

InChI Key

ZWHJDACGSAYQCU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2(CC(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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